Cannabinol, tetrahydro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabinol involves several pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches . One common method involves the reaction of olivetolic acid with geranyl pyrophosphate to form cannabigerolic acid, which is then cyclized to form tetrahydrocannabinol . Another method involves the use of Lewis acid catalysis to activate p-menth-2-ene-1,8-diol, resulting in the formation of tetrahydrocannabinol .
Industrial Production Methods: Industrial production of tetrahydrocannabinol typically involves the extraction of the compound from cannabis plants. This process includes the use of solvents such as ethanol or supercritical carbon dioxide to extract the cannabinoids, followed by purification steps to isolate tetrahydrocannabinol .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and isomerization . For example, it can be oxidized to form cannabinol, an oxidative degradation product . It can also undergo isomerization to form delta-8-tetrahydrocannabinol through the relocation of the double bond .
Common Reagents and Conditions: Common reagents used in the reactions of tetrahydrocannabinol include sulfur for oxidation and Lewis acids for cyclization reactions . The conditions for these reactions often involve heating and the use of specific catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of tetrahydrocannabinol include cannabinol, delta-8-tetrahydrocannabinol, and various other cannabinoids depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrahydrocannabinol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential for synthetic modifications . In biology, it is researched for its interactions with the endocannabinoid system and its effects on various physiological processes . In medicine, tetrahydrocannabinol is used for its therapeutic effects, including pain relief, anti-inflammatory properties, and appetite stimulation . Industrially, it is used in the production of pharmaceuticals and other cannabinoid-based products .
Mechanism of Action
Tetrahydrocannabinol exerts its effects by acting as a partial agonist at the cannabinoid receptors CB1 and CB2 . These receptors are located primarily in the central nervous system and the immune system, respectively . The interaction of tetrahydrocannabinol with these receptors leads to various physiological effects, including altered mood, perception, and appetite .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tetrahydrocannabinol include cannabidiol, cannabigerol, and cannabichromene . These compounds are also cannabinoids found in the cannabis plant and share some structural similarities with tetrahydrocannabinol.
Uniqueness: Tetrahydrocannabinol is unique among cannabinoids due to its strong psychoactive effects, which are primarily mediated through its interaction with the CB1 receptor . In contrast, cannabidiol, for example, does not produce psychoactive effects and has different therapeutic applications .
Properties
CAS No. |
1323-34-8 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3 |
InChI Key |
HGPAYXHIEJVIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O |
Origin of Product |
United States |
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